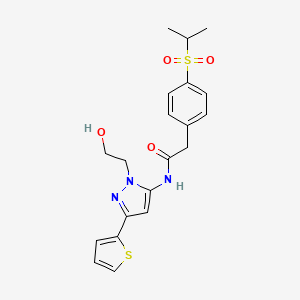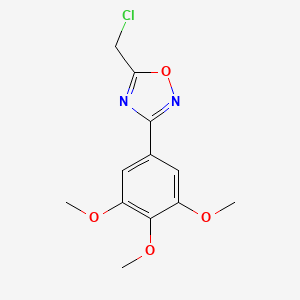![molecular formula C18H18Cl2N2O5 B2838595 Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate CAS No. 1197544-71-0](/img/structure/B2838595.png)
Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate” is a complex organic compound. It contains a dichloropyridine group, which is a type of chloropyridine with two chlorine atoms . It also contains a dimethoxyphenyl group, which is a phenyl group with two methoxy groups attached .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its structure. For example, dichloropyridine has a molecular weight of 147.99 g/mol and a melting point of 86-89 °C .Wissenschaftliche Forschungsanwendungen
C7H5Cl2NO2\text{C}_7\text{H}_5\text{Cl}_2\text{NO}_2C7H5Cl2NO2
and a molecular weight of approximately 206.026 g/mol . Here are some notable applications:- Methyl 3,6-dichloropyridine-2-carboxylate acts as a transport inhibitor. It has been shown to inhibit the transport of certain organic compounds in h9c2 cells by binding to the active site of ATP synthase, which is essential for energy production .
Transport Inhibition
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O5/c1-25-13-6-4-10(8-14(13)26-2)12(9-16(23)27-3)21-18(24)17-11(19)5-7-15(20)22-17/h4-8,12H,9H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYRSTCSHJHIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)NC(=O)C2=C(C=CC(=N2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3,6-dichloropyridin-2-YL)formamido]-3-(3,4-dimethoxyphenyl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d]oxazol-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2838513.png)


![8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2838518.png)
![4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid](/img/structure/B2838519.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2838520.png)



![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2838528.png)
![N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2838529.png)


